1-(4-Iodo-piperidin-1-yl)-ethanone

Cross-coupling Cobalt catalysis Grignard reagents

Researchers executing convergent syntheses with acid-labile intermediates often encounter protecting-group incompatibility with N-Boc-4-iodopiperidine. 1-(4-Iodo-piperidin-1-yl)-ethanone resolves this with an N-acetyl group stable to TFA/HCl conditions, enabling late-stage piperidine unveiling. Its crystalline solid form (mp 75-78 °C) ensures accurate ambient weighing, avoiding the low-melt issues of the Boc analogue. • Orthogonal Deprotection: Withstands acidic conditions that cleave N-Boc groups, suited for silyl ether/acetal-containing substrates. • Superior Reactivity: The C(sp³)-I bond offers lower oxidative-addition barriers than Br/Cl analogues, expanding viable Pd/Ni/Co catalyst scope. • Process-Ready: Available at ≥98% purity, supporting feasibility studies toward the kilo-scale demonstrated for related iodo-piperidine scaffolds.

Molecular Formula C7H12INO
Molecular Weight 253.08 g/mol
Cat. No. B7922175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-piperidin-1-yl)-ethanone
Molecular FormulaC7H12INO
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)I
InChIInChI=1S/C7H12INO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
InChIKeySLCZXXFSGZAPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodo-piperidin-1-yl)-ethanone: Identity and Core Reactivity


1-(4-Iodo-piperidin-1-yl)-ethanone (CAS 1314310-94-5, synonym 1-acetyl-4-iodopiperidine) is a halogenated N-acetyl-piperidine building block belonging to the class of 4-substituted piperidinyl ethanones . The compound possesses a C7H12INO formula with a molecular weight of 253.08 g/mol and features a reactive C(sp³)–I bond at the 4-position of the piperidine ring, paired with an N-acetyl protecting group . This scaffold is employed as a synthetic intermediate in medicinal chemistry programmes, particularly where the iodine atom serves as a handle for transition-metal-catalysed cross-coupling reactions to elaborate the piperidine core [1].

Why Analogs Cannot Replace 1-(4-Iodo-piperidin-1-yl)-ethanone


Despite apparent structural similarity to halogenated or differentially protected 4-substituted piperidines, critical differences in protecting-group strategy, halogen reactivity, and commercial availability preclude simple substitution. The N-acetyl group offers orthogonal deprotection conditions relative to N-Boc analogues, enabling synthetic sequences that are incompatible with acid-labile protecting groups . Furthermore, the carbon–iodine bond provides distinct oxidative-addition kinetics in metal-catalysed couplings compared to the corresponding bromo or chloro derivatives, a factor that can determine reaction success or failure in complex substrate settings [1]. The quantitative evidence below details these differentiating dimensions.

1-(4-Iodo-piperidin-1-yl)-ethanone: Quantitative Comparison


Cobalt-Catalyzed Cross-Coupling: Iodo vs. Bromo Piperidine

In a direct head-to-head comparison, 4-bromo- and 4-iodopiperidine (substrates 11a and 11a') were subjected to identical cobalt-catalyzed cross-coupling conditions with Grignard reagents. Both halides afforded the coupled products 13aa and 13ba in comparably high yields, with the authors noting that no differences between the 4-bromo- and 4-iodopiperidine were observed in terms of reactivity [1]. This establishes that the iodo derivative achieves coupling efficiency equivalent to the bromo analogue under this catalytic system, while retaining the advantage of the weaker C–I bond for oxidative addition with less active catalyst systems where the bromo derivative may fail.

Cross-coupling Cobalt catalysis Grignard reagents

Orthogonal Deprotection: N-Acetyl vs. N-Boc

The differential deprotection behaviour of N-acetyl versus N-Boc piperidines has been systematically documented. N-Boc groups are cleaved under acidic conditions (TFA, HCl/dioxane), whereas N-acetyl groups require stronger hydrolytic conditions (aqueous acid or base at elevated temperature) or reduction (LiAlH₄) . The compound 1-(4-iodo-piperidin-1-yl)-ethanone can therefore be employed in synthetic sequences that involve acid-mediated transformations (e.g. Boc deprotection, acetal cleavage, silyl ether removal) without premature unveiling of the piperidine nitrogen, a key advantage over the N-Boc-protected 4-iodopiperidine (CAS 301673-14-3) . In contrast, the N-benzyl-protected analog (1-benzyl-4-iodopiperidine) requires hydrogenolysis for deprotection, limiting its use with reduction-sensitive functionalities [1].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Melting Point and Handling Properties

1-(4-Iodo-piperidin-1-yl)-ethanone is reported as a white crystalline solid with a melting point of 75–78 °C [1]. This is substantially higher than the melting point of its closest N-protected analog, N-Boc-4-iodopiperidine, which melts at 44–49 °C . The higher melting point correlates with improved room-temperature solid-state stability and ease of weighing under ambient laboratory conditions without the risk of melting or sintering that can compromise low-melting solids. The crystalline nature also facilitates purification by recrystallisation rather than chromatography in large-scale preparations .

Physicochemical properties Handling characteristics Crystallinity

Kilo-Scale Cross-Electrophile Coupling Benchmark

A recent Novartis process-chemistry publication demonstrated a sustainable C(sp²)–C(sp³) cross-electrophile coupling between 5-bromophthalide and 1-benzyl-4-iodopiperidine under micellar conditions, successfully scaled to kilogram quantities [1]. While this report uses the N-benzyl-protected variant, it validates the general reactivity of the 4-iodopiperidine motif in pharmaceutically relevant cross-coupling at scale. The N-acetyl derivative offers a complementary deprotection strategy that avoids the need for hydrogenolysis (required for N-benzyl removal), potentially streamlining synthesis where the benzyl group is incompatible with downstream chemistry [2]. No peer-reviewed kilo-scale coupling data were located specifically for 1-(4-iodo-piperidin-1-yl)-ethanone.

Cross-electrophile coupling Process chemistry Micellar catalysis

1-(4-Iodo-piperidin-1-yl)-ethanone: Optimal Application Scenarios


Orthogonal Nitrogen Protection in Multi-Step Synthesis

When a synthetic route includes acid-labile intermediates (e.g., silyl ethers, acetals, or Boc-protected amines in other parts of the molecule), 1-(4-iodo-piperidin-1-yl)-ethanone is preferred over N-Boc-4-iodopiperidine. The N-acetyl group withstands TFA and HCl/dioxane conditions that would prematurely cleave the Boc group . This orthogonality enables convergent synthetic strategies where the piperidine nitrogen can be unveiled at a late stage without compromising other protecting groups.

Cross-Coupling for Less Reactive Electrophile Partners

Where the corresponding 4-bromo congener fails to undergo oxidative addition with a given catalyst system (e.g., less active palladium or nickel pre-catalysts), the weaker C–I bond of 1-(4-iodo-piperidin-1-yl)-ethanone provides a lower activation barrier. The cobalt-catalysed coupling studies demonstrate that when both halides react, they do so with equivalent efficiency, but the iodo derivative extends the scope of viable catalytic systems [1].

Ambient-Handling Stability in Lab-Scale Synthesis

With a melting point of 75–78 °C, 1-(4-iodo-piperidin-1-yl)-ethanone remains a free-flowing crystalline solid under standard laboratory conditions (20–25 °C), unlike N-Boc-4-iodopiperidine (mp 44–49 °C), which may soften or partially melt during warm-weather storage or prolonged benchtop use [2]. This physical property reduces weighing errors and maintains reagent purity over extended storage periods.

Process Chemistry for Scalable Piperidine APIs

Building on the demonstrated kilo-scale cross-electrophile coupling of the closely related 1-benzyl-4-iodopiperidine [3], 1-(4-iodo-piperidin-1-yl)-ethanone is a logical candidate for process optimisation where the acetyl protecting group aligns with the downstream synthetic sequence. The availability of high-purity commercial material (≥95–98%) from multiple suppliers supports initial process feasibility studies .

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